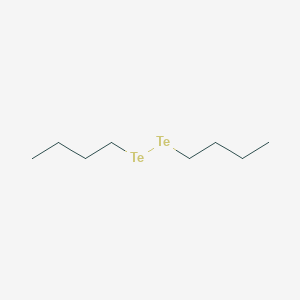

Dibutyl ditelluride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(butylditellanyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Te2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXCBWDGHACUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Te][Te]CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Te2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369778 | |

| Record name | Ditelluride, dibutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77129-69-2 | |

| Record name | Ditelluride, dibutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylditellane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibutyl Ditelluride: A Comprehensive Technical Guide

CAS Number: 77129-69-2

This technical guide provides an in-depth overview of dibutyl ditelluride, a significant organotellurium compound. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical and physical properties, detailed experimental protocols, and potential applications, with a focus on data-driven insights and practical methodologies.

Chemical and Physical Properties

This compound is a member of the dialkyl ditelluride family, characterized by a Te-Te bond. Its properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Reference |

| CAS Number | 77129-69-2 | [1] |

| Molecular Formula | C₈H₁₈Te₂ | [1] |

| Molecular Weight | 369.43 g/mol | [1] |

| Boiling Point | 93 °C @ 0.5 mmHg | [2] |

| Enthalpy of Vaporization | 57.3 ± 1.0 kJ/mol | |

| Appearance | Expected to be a reddish or dark-colored liquid | |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Data

While specific spectra for this compound are not widely published, data for analogous dialkyl ditellurides provide valuable reference points for its characterization.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | 1.0 - 3.5 | Signals corresponding to the butyl chain protons are expected. The protons on the carbon adjacent to the tellurium atom will be the most downfield. |

| ¹³C NMR | 10 - 40 | Resonances for the four distinct carbon atoms of the butyl group are anticipated. |

| ¹²⁵Te NMR | ~150 - 500 | The chemical shift is sensitive to the alkyl substituent and the solvent. For comparison, diethyl ditelluride has a reported ¹²⁵Te NMR chemical shift of approximately 290 ppm. |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of dialkyl ditellurides involves the reduction of elemental tellurium followed by reaction with an appropriate alkyl halide.[3]

Reaction Scheme:

Synthesis of this compound.

Materials:

-

Elemental Tellurium powder

-

Sodium borohydride (NaBH₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromobutane

-

Deionized water

-

Organic solvent for extraction (e.g., hexanes or ethyl acetate)

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of elemental tellurium (1.0 eq) in anhydrous DMF, add sodium borohydride (1.0 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 60 °C and stir for 1 hour. The solution should turn a dark reddish-purple color, indicating the formation of sodium ditelluride (Na₂Te₂).

-

Cool the mixture to room temperature (25 °C).

-

Slowly add 1-bromobutane (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous mixture with an organic solvent (e.g., hexanes or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Reactivity and Potential Applications

This compound, like other dialkyl ditellurides, is characterized by a relatively weak Te-Te bond. This bond can be cleaved under various conditions, making it a useful synthon in organic chemistry.

Antioxidant Activity

Organotellurium compounds, including dialkyl ditellurides, have garnered interest for their antioxidant properties.[4][5] They are known to act as mimics of the enzyme glutathione peroxidase (GPx), which plays a crucial role in the detoxification of reactive oxygen species (ROS) in biological systems. The catalytic cycle involves the oxidation of the tellurium center by hydroperoxides, followed by reduction with thiols.

Proposed Catalytic Cycle for GPx Mimicry.

This antioxidant potential suggests that this compound and related compounds could be investigated for applications in conditions associated with oxidative stress. However, further research is required to establish the efficacy and safety of this compound for any therapeutic use.[6]

Toxicology and Safety

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This compound is an organotellurium compound with interesting chemical properties and potential for further investigation, particularly in the realm of antioxidant chemistry. This guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for researchers and professionals in the field. Further studies are warranted to fully elucidate its spectroscopic characteristics, detailed reactivity, and potential applications in drug development and other areas of chemical science.

References

- 1. This compound | C8H18Te2 | CID 2733171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 77129-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Dibutyl Ditelluride: Properties, Synthesis, and Biological Context

This technical guide provides a comprehensive overview of this compound, a member of the organotellurium family of compounds. This document details its fundamental chemical properties, outlines experimental protocols for its synthesis and characterization, and places it within the broader context of the biological activities of related organotellurium compounds.

Core Molecular Data

This compound is an organometallic compound characterized by a covalent bond between two tellurium atoms, each bonded to a butyl group.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈Te₂ | --INVALID-LINK-- |

| Molecular Weight | 369.43 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(butylditellanyl)butane | --INVALID-LINK-- |

| CAS Number | 77129-69-2 | --INVALID-LINK-- |

Physicochemical Properties

Key physicochemical data for this compound is summarized below, providing insights into its behavior and handling requirements.

| Property | Value | Conditions |

| Boiling Point | 93 °C | at 0.5 mmHg |

| Appearance | Deep red liquid | - |

| Storage Temperature | +4°C (Refrigerator) | - |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of dialkyl ditellurides, adaptable for this compound, are presented below.

Method 1: Synthesis via Alkyl Lithium

This protocol describes the synthesis of dialkyl ditellurides from elemental tellurium and an alkyl lithium reagent.

Materials:

-

Tellurium powder (200 mesh)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Activated charcoal

Procedure:

-

Suspend tellurium powder (2.6–3.2 mmol) in anhydrous THF in an argon-purged, oven-dried microwave vial.

-

Cool the suspension to 0°C in an ice bath.

-

Add n-butyllithium (3.1–3.3 mmol) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with EtOAc.

-

Combine the organic phases and dry over MgSO₄.

-

Add activated charcoal to the combined organic phase.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield a deep red liquid.

Method 2: Synthesis via Sodium Borohydride Reduction

This method provides an alternative route using sodium borohydride as a reducing agent.

Materials:

-

Elemental Tellurium (Te)

-

Sodium borohydride (NaBH₄)

-

Dimethylformamide (DMF)

-

Butyl bromide

Procedure:

-

In a reaction vessel, combine elemental tellurium (1.0 eq) and sodium borohydride (1.0 eq) in DMF.

-

Heat the mixture at 60°C for 1 hour to facilitate the reduction of tellurium.

-

Cool the reaction mixture to 25°C.

-

Add butyl bromide (1.2 eq) to the mixture.

-

Allow the reaction to proceed for 3–20 hours at 25°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an appropriate work-up and purification, typically involving extraction and column chromatography, to isolate the this compound.

Characterization by ¹²⁵Te NMR Spectroscopy

¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the characterization of organotellurium compounds.

Instrumentation:

-

NMR spectrometer equipped for ¹²⁵Te nucleus detection.

Sample Preparation:

-

Dissolve the synthesized this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

Data Acquisition:

-

Acquire the ¹²⁵Te NMR spectrum. The chemical shifts for dialkyl ditellurides are distinctive and can confirm the formation of the Te-Te bond.

Biological Activity and Signaling Pathways: A Contextual Overview

Currently, there is a notable lack of specific studies on the biological activities and signaling pathways of this compound. However, extensive research has been conducted on a closely related analogue, diphenyl ditelluride , providing a valuable framework for understanding the potential biological implications of organotellurium compounds.

Cytotoxicity of Diphenyl Ditelluride

Diphenyl ditelluride has demonstrated significant cytotoxicity in various cell lines, including rat hippocampal astrocytes and human cancer cells.[1][2] The cytotoxic effects can be influenced by the cell type and the concentration of the compound.[3] For instance, diphenyl ditelluride exhibits strong cytotoxicity against vascular endothelial cells and fibroblasts, while vascular smooth muscle cells and renal epithelial cells are less affected.[4]

Antioxidant and Pro-oxidant Properties

The biological effects of diphenyl ditelluride are closely linked to its ability to modulate cellular redox states. It can exhibit both antioxidant and pro-oxidant properties depending on the experimental conditions.[3] At low concentrations, it can have a protective effect by scavenging reactive oxygen species (ROS), while at higher concentrations, it can induce oxidative stress, leading to cellular damage.[3]

Signaling Pathways Modulated by Diphenyl Ditelluride

The neurotoxicity of diphenyl ditelluride is associated with its ability to modulate several key signaling pathways, primarily initiated at the plasma membrane.[5]

Key signaling events include:

-

Calcium Homeostasis Disruption: Diphenyl ditelluride can trigger an influx of Ca²⁺ through voltage-dependent Ca²⁺ channels (VDCC) and activation of ionotropic and metabotropic glutamate receptors.[5][6]

-

Activation of Kinase Cascades: The elevated intracellular Ca²⁺ levels can activate various protein kinases, including:

-

Cytoskeletal Disruption: These signaling cascades can lead to the hyperphosphorylation or hypophosphorylation of cytoskeletal proteins, disrupting neuronal and glial cell structure and function.[5]

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Signaling pathways modulated by diphenyl ditelluride.

References

- 1. Tellurium tetrachloride and diphenyl ditelluride cause cytotoxicity in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Diphenyl Ditelluride: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Signaling Mechanisms and Disrupted Cytoskeleton in the Diphenyl Ditelluride Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-talk among intracellular signaling pathways mediates the diphenyl ditelluride actions on the hippocampal cytoskeleton of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibutyl Ditelluride: A Comprehensive Technical Guide for its Application as a Tellurium Precursor in Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ditelluride ((C₄H₉)₂Te₂) is an organotellurium compound that serves as a versatile and effective precursor for the introduction of tellurium in various synthetic processes. Its liquid state at room temperature, solubility in common organic solvents, and relatively moderate reactivity make it a valuable reagent in the synthesis of a wide array of tellurium-containing materials, including metal telluride nanocrystals and thin films. This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, and detailed protocols for its application as a tellurium precursor in materials science. While organotellurium compounds have been explored for their biological activities, the focus of this guide will be on the material synthesis applications of this compound.

Physicochemical and Safety Data of this compound

A summary of the key properties of this compound is presented below. It is crucial to handle this compound with appropriate safety precautions, as organotellurium compounds are generally toxic.

| Property | Value |

| Molecular Formula | C₈H₁₈Te₂ |

| Molecular Weight | 369.43 g/mol |

| Appearance | Reddish-orange liquid |

| Boiling Point | 93 °C at 0.5 mmHg |

| Storage Temperature | Refrigerator (+4°C) |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[1] |

| Safety Precautions | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. Avoid breathing vapors.[1] |

Synthesis of this compound

A common and effective method for the synthesis of dialkyl ditellurides involves the reduction of elemental tellurium followed by alkylation. The following protocol is adapted from established procedures for the synthesis of dialkyl ditellurides.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Elemental Tellurium powder

-

Sodium borohydride (NaBH₄)

-

1-Bromobutane (n-Butyl bromide)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ditelluride:

-

In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add elemental tellurium powder (1.0 eq).

-

Add anhydrous DMF to the flask to create a slurry.

-

Slowly add sodium borohydride (1.0 eq) portion-wise to the tellurium slurry at room temperature. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The solution will change color, typically to a deep purple or reddish-brown, indicating the formation of sodium ditelluride (Na₂Te₂).

-

Stir the reaction mixture at room temperature for 1-2 hours until the tellurium powder is completely consumed.

-

-

Alkylation:

-

Cool the reaction mixture in an ice bath.

-

Add 1-bromobutane (1.2 eq) dropwise to the solution of sodium ditelluride via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The color of the solution will typically lighten as the this compound is formed.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation to yield a reddish-orange liquid.

-

Thermal Decomposition of this compound

Application of this compound in the Synthesis of Metal Telluride Nanocrystals

This compound is an excellent tellurium source for the synthesis of various metal telluride nanocrystals, such as CdTe, PbTe, and Cu₂Te. The general approach involves the reaction of the ditelluride with a metal precursor in a high-boiling point solvent in the presence of ligands.

Generalized Experimental Protocol for Metal Telluride Nanocrystal Synthesis

This protocol is a generalized procedure and may require optimization for specific target materials.

Materials:

-

Metal precursor (e.g., Cadmium oxide, Lead(II) acetate, Copper(I) chloride)

-

This compound

-

High-boiling point solvent (e.g., 1-Octadecene (ODE), Oleylamine)

-

Ligands/surfactants (e.g., Oleic acid, Trioctylphosphine (TOP))

-

Anhydrous methanol and acetone for purification

Equipment:

-

Schlenk line for inert atmosphere operations

-

Three-neck flask

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Syringes and needles

-

Centrifuge

Procedure:

-

Preparation of Metal Precursor Solution:

-

In a three-neck flask, combine the metal precursor (1 eq) with the high-boiling point solvent and ligands under an inert atmosphere.

-

Heat the mixture to a specific temperature (e.g., 120-150°C) to form a clear solution of the metal-ligand complex.

-

Degas the solution under vacuum to remove any residual water or oxygen.

-

-

Injection of Tellurium Precursor:

-

In a separate vial under an inert atmosphere, dissolve this compound (0.5-1 eq) in a small amount of the same high-boiling point solvent or TOP.

-

Rapidly inject the this compound solution into the hot metal precursor solution.

-

The reaction temperature is a critical parameter and will influence the size and shape of the resulting nanocrystals. Typical reaction temperatures range from 180°C to 300°C.

-

-

Nanocrystal Growth and Isolation:

-

After injection, allow the reaction to proceed for a specific time (from minutes to hours) to allow for nanocrystal growth. The color of the solution will change as the nanocrystals form and grow.

-

Cool the reaction mixture to room temperature.

-

Add an excess of a non-solvent (e.g., methanol or acetone) to precipitate the nanocrystals.

-

Isolate the nanocrystals by centrifugation.

-

Wash the nanocrystals multiple times with a suitable solvent mixture (e.g., toluene/methanol) to remove unreacted precursors and ligands.

-

Redisperse the purified nanocrystals in a non-polar solvent like toluene or hexane.

-

Comparative Data from Analogous Systems

While specific quantitative data for syntheses using this compound is sparse, the following table summarizes typical reaction parameters from syntheses using analogous dialkyl and diaryl ditelluride precursors. This data can serve as a starting point for designing experiments with this compound.

| Target Material | Metal Precursor | Tellurium Precursor | Solvent/Ligands | Temperature (°C) | Resulting Morphology | Reference |

| Cu₂Te | CuCl | Diphenyl ditelluride | Oleylamine | 180 | 1D Nanorods | [2] |

| Cu₂₋ₓTe | CuCl | Diphenyl ditelluride | Oleylamine | 220 | 2D Nanoplates | [2] |

| Ag₂Te | AgNO₃ | Diphenyl ditelluride | Acetonitrile/Oleylamine | Room Temperature | 2D Nanofibers | [3] |

Application in Metal-Organic Chemical Vapor Deposition (MOCVD)

This compound, and the closely related dibutyl telluride, are potential precursors for the Metal-Organic Chemical Vapor Deposition (MOCVD) of telluride-containing thin films. The volatility and decomposition characteristics of the precursor are critical for successful film growth. In a typical MOCVD process, vapors of the organometallic precursors are transported to a heated substrate where they decompose and react to form the desired thin film.

Logical Relationship for MOCVD Process

Conclusion

This compound is a valuable and versatile tellurium precursor for the synthesis of advanced materials. Its synthesis from elemental tellurium is straightforward, and its properties allow for its use in both colloidal nanocrystal synthesis and MOCVD applications. While detailed studies on this compound itself are somewhat limited, analogies to other dialkyl and diaryl ditellurides provide a strong basis for the development of new synthetic methodologies. This guide provides the necessary foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their synthetic endeavors. As with all organotellurium compounds, appropriate safety measures must be strictly adhered to during its handling and use.

References

- 1. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphine free synthesis of copper telluride nanocrystals in 1D and 2D shapes using Dipehylditelluride (DPDTe) as an air-stable source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]

An In-depth Technical Guide to the Safe Handling of Dibutyl Ditelluride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dibutyl ditelluride, a member of the organotellurium class of compounds. Given the limited availability of data for this specific compound, this document incorporates safety data from its close structural analog, diphenyl ditelluride, to provide a thorough overview of potential hazards and safe handling practices. This information is intended for use by trained professionals in a laboratory setting.

Executive Summary

This compound is a reactive organotellurium compound that requires careful handling to minimize health risks. Like other organotellurium compounds, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin. The primary hazards include acute toxicity, skin and eye irritation, and potential for respiratory system damage. This guide outlines the known properties of this compound, provides detailed safety protocols based on data for analogous compounds, and offers a representative experimental procedure to illustrate its proper use.

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound and the more extensively studied diphenyl ditelluride.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H18Te2 |

| Molecular Weight | 369.43 g/mol |

| CAS Number | 77129-69-2 |

| Boiling Point | 93 °C (at 0.5 mmHg) |

| Enthalpy of Vaporization (ΔvapH°) | 57.3 ± 1.0 kJ/mol |

| Storage Temperature | Refrigerator (+4°C) |

Table 2: GHS Hazard Classification for Diphenyl Ditelluride *

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

*Data for diphenyl ditelluride (CAS 32294-60-3) is used as a proxy due to the lack of a comprehensive GHS classification for this compound. It should be treated with at least this level of caution.

Safety and Handling

The safe handling of this compound is paramount. The following procedures are based on best practices for handling air-sensitive and toxic organometallic compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: A flame-resistant lab coat, overalls, and chemically resistant gloves (e.g., nitrile, neoprene) are required. Ensure gloves are inspected before use and replaced if contaminated.[3]

-

Respiratory Protection: All handling of solid or neat liquid this compound should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Engineering Controls

-

All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood.

-

An eyewash station and a safety shower must be readily accessible in the work area.

General Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.[3]

-

Wash hands and any exposed skin thoroughly after handling.[1][5]

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the compound in a tightly closed container, stored in a cool, dry, and well-ventilated area.[4][5]

-

Avoid contact with strong oxidizing agents.[4]

Spill and Waste Disposal

-

Minor Spills: For small spills, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand). Place the contaminated material in a suitable, labeled container for hazardous waste disposal.[3]

-

Major Spills: Evacuate the area and prevent entry. Alert the appropriate emergency response team.

-

Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous waste.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][4]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of dialkyl ditellurides, adapted for the preparation of this compound.

Materials and Equipment

-

Elemental Tellurium powder

-

Sodium borohydride (NaBH4)

-

1-Bromobutane

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Round-bottom flask and condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and purification

Procedure

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add elemental tellurium (1.0 eq) to a stirred solution of sodium borohydride (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Formation of Sodium Ditelluride: Heat the mixture to 60°C and stir for 1 hour. The solution will turn a dark purple color, indicating the formation of sodium ditelluride (Na2Te2).

-

Addition of Alkyl Halide: Cool the reaction mixture to room temperature (25°C). Slowly add 1-bromobutane (1.2 eq) to the flask.

-

Reaction: Stir the resulting mixture at 25°C. The reaction progress can be monitored by thin-layer chromatography. The reaction is typically complete within 3-20 hours.

-

Workup: Once the reaction is complete, dilute the mixture with deionized water and extract with an organic solvent such as n-hexane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation under reduced pressure.

Visualization of Biological and Experimental Workflows

Signaling Pathway in Diphenyl Ditelluride Neurotoxicity

Studies on diphenyl ditelluride, a close analog of this compound, have shown that its neurotoxic effects are mediated through the hyperactivation of the MAPK (Mitogen-Activated Protein Kinase) and inhibition of the Akt signaling pathways. This disruption leads to cytoskeletal disorganization, astrogliosis, and ultimately, apoptotic neuronal death.

Caption: Diphenyl Ditelluride Neurotoxicity Pathway.

Experimental Workflow for Safe Handling and Synthesis

The following diagram illustrates a logical workflow for the safe handling and synthesis of this compound in a laboratory setting.

Caption: Safe Synthesis Workflow for this compound.

References

An In-depth Technical Guide to Dibutyl Ditelluride: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibutyl ditelluride, a significant organotellurium compound. While quantitative solubility data in organic solvents remains elusive in publicly available literature, this document consolidates available information on its physicochemical properties, synthesis methodologies, and pertinent biological activities. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Physicochemical Properties of this compound

This compound, with the chemical formula C8H18Te2, is an organotellurium compound that has garnered interest for its unique chemical reactivity.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H18Te2 | [1] |

| Molecular Weight | 369.43 g/mol | [2] |

| CAS Number | 77129-69-2 | [1][2] |

| Boiling Point | 93 °C (at 0.5 mmHg) | [2] |

| Appearance | Yellowish-brown oil (inferred from synthesis descriptions) | [3] |

| Storage Temperature | Refrigerator (+4°C) | [2] |

Synthesis of this compound

The synthesis of dialkyl ditellurides, including this compound, is a well-documented process. A common and efficient method involves the reduction of elemental tellurium followed by alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the selective synthesis of dialkyl ditellurides.

Materials:

-

Elemental Tellurium (Te)

-

Sodium borohydride (NaBH4)

-

N,N-Dimethylformamide (DMF)

-

1-Bromobutane (n-BuBr)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reduction of Elemental Tellurium: In a round-bottom flask under an inert atmosphere (N2 or Ar), a suspension of elemental tellurium (1.0 eq) and sodium borohydride (1.0 eq) in DMF is prepared.

-

The mixture is stirred and heated to 60 °C for 1 hour. During this time, the elemental tellurium is reduced to form sodium ditelluride (Na2Te2).

-

Alkylation Reaction: After cooling the reaction mixture to room temperature (25 °C), 1-bromobutane (1.2 eq) is added.

-

The reaction mixture is stirred for 3 to 20 hours at 25 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically subjected to an aqueous work-up to remove inorganic salts.

-

The crude product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by column chromatography on silica gel, typically using a hexane-based eluent.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

While research on this compound is not as extensive as for its aromatic analog, diphenyl ditelluride, the biological activities of organotellurium compounds are of significant interest. These compounds are known to interact with biological systems, primarily through their redox properties.

Diphenyl ditelluride has been shown to exhibit antioxidant, antigenotoxic, antimutagenic, and anticancer properties.[4] The biological effects are often dose-dependent, with protective antioxidant effects at low concentrations and pro-oxidant, cytotoxic effects at higher concentrations.[4]

Putative Signaling Pathways

Based on studies of related organotellurium compounds like diphenyl ditelluride, several signaling pathways are likely to be modulated by this compound. The interaction with cellular thiols is a key mechanism.

The following diagram illustrates a potential signaling pathway involving redox modulation by a generic dialkyl ditelluride.

Caption: Putative signaling pathway for dialkyl ditellurides.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | C8H18Te2 | CID 2733171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 77129-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diphenyl Ditelluride: Redox-Modulating and Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermochemical Properties of Dialkyl Ditellurides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermochemical properties of dialkyl ditellurides (R-Te-Te-R), a class of organotellurium compounds with growing interest in materials science and drug development. Understanding the energetic landscape of these molecules is crucial for predicting their stability, reactivity, and potential applications. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and illustrates fundamental thermochemical relationships.

Core Thermochemical Data

Standard Enthalpies of Formation and Vaporization

Experimental data for the standard enthalpies of formation (ΔHf°) and vaporization (ΔHvap°) of dialkyl ditellurides are sparse. The NIST Organometallic Thermochemistry Database, a primary resource for such data, does not currently contain extensive experimental values for this specific class of compounds.

For context, the enthalpy of vaporization for the related compound, dimethyl telluride ((CH₃)₂Te), has been experimentally determined and is available in the NIST Chemistry WebBook.[1] This value provides a reference point for the energy required to bring organotellurium compounds into the gas phase, a critical parameter for techniques like Metal-Organic Vapor Phase Epitaxy (MOVPE).

Table 1: Enthalpy of Vaporization for Dimethyl Telluride

| ΔHvap (kJ/mol) | Temperature (K) | Method |

| 34.4 | 313 | Based on data from 298 to 367 K |

| 35.6 ± 0.1 | 323 | Based on data from 273 to 372 K |

| 36.9 | 282 | Based on data from 267 to 369 K |

| Data sourced from the NIST Chemistry WebBook.[1] |

Given the limited experimental data for dialkyl ditellurides, computational chemistry, particularly ab initio methods, serves as a powerful tool for estimating their thermochemical properties.

Bond Dissociation Energies (BDE)

The Tellurium-Tellurium (Te-Te) bond is the defining feature of dialkyl ditellurides. Its relatively low bond dissociation energy is key to the dynamic-covalent chemistry and antioxidant properties of these compounds.

A review of dynamic combinatorial chemistry of ditellurides reports the Te-Te bond dissociation energy as 126 kJ/mol .[2] This value is significantly lower than that of diselenides (Se-Se, 172 kJ/mol) and disulfides (S-S, 240 kJ/mol), highlighting the lability of the Te-Te bond.[2]

It is important to distinguish the Te-Te bond energy within a molecule from the bond energy in the diatomic Te₂ molecule in the gas phase, which is reported to be 259.8 ± 5.0 kJ/mol.[3] The surrounding alkyl groups significantly influence the bond strength.

Table 2: Comparison of Chalcogen-Chalcogen Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| S-S | 240 |

| Se-Se | 172 |

| Te-Te | 126 |

| Data sourced from "Dynamic Combinatorial Chemistry of Ditellurides".[2] |

Experimental and Computational Protocols

The determination of thermochemical data for dialkyl ditellurides relies on a combination of specialized experimental techniques and advanced computational methods.

Experimental Methodologies

Knudsen Effusion Mass Spectrometry (KEMS)

This technique is a primary method for determining the vapor pressure of low-volatility compounds, from which the enthalpy of vaporization can be derived.

Experimental Workflow for KEMS:

Caption: Workflow for determining enthalpy of vaporization using KEMS.

Protocol:

-

A small amount of the dialkyl ditelluride is placed in a Knudsen cell, which is a small container with a precisely sized orifice.

-

The cell is placed in a high-temperature furnace within a high-vacuum system.

-

As the sample is heated, it vaporizes, and the gaseous molecules effuse through the orifice, forming a molecular beam.

-

This beam is then passed into the ion source of a mass spectrometer, where the molecules are ionized, typically by electron impact.

-

The resulting ions are separated by their mass-to-charge ratio and detected.

-

The ion intensity of the parent molecule is measured as a function of temperature.

-

The enthalpy of vaporization (ΔHvap) is determined from the slope of a Clausius-Clapeyron plot of ln(I·T) versus 1/T, where I is the ion intensity, T is the absolute temperature, and the slope is equal to -ΔHvap/R (R is the gas constant).

Calorimetry

Reaction-solution calorimetry is a common method for determining enthalpies of formation of organometallic compounds.[4] This technique involves measuring the heat change of a well-defined reaction in solution. For organotellurium compounds, this is often preferred over combustion calorimetry due to the difficulty in ensuring complete and well-defined combustion products.

Computational Methodologies

Ab initio (from first principles) quantum chemical calculations are indispensable for obtaining thermochemical data, especially when experimental data is scarce.

Computational Workflow for Thermochemistry:

Caption: A typical workflow for ab initio thermochemical calculations.

Protocol:

-

Geometry Optimization: The initial molecular structure of the dialkyl ditelluride is optimized to find its lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and is used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is often performed on the optimized geometry using a higher level of theory (e.g., Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T)) and a larger basis set.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated using an atomization or isodesmic reaction scheme. For example, in the atomization scheme, the enthalpy of the reaction R₂Te₂ → 2R + 2Te is calculated, and the known enthalpies of formation of the gaseous atoms are used to derive the ΔHf° of the molecule.

Thermochemical Relationships and Significance

The thermochemical properties of dialkyl ditellurides are interconnected and dictate their chemical behavior.

Caption: Interrelation of thermochemical properties and their implications.

-

Stability and Reactivity: The standard enthalpy of formation (ΔHf°) is a direct measure of a compound's thermodynamic stability relative to its constituent elements. The low Te-Te bond dissociation energy (BDE) makes these compounds susceptible to homolytic cleavage, which is the basis for their use as radical initiators and in dynamic covalent chemistry.

-

Volatility and Material Applications: The enthalpy of vaporization (ΔHvap°) determines the volatility of the compound. Dialkyl ditellurides with appropriate volatility are explored as precursors for the synthesis of tellurium-containing materials via MOVPE.

-

Drug Development: The labile Te-Te bond is also implicated in the biological activity of some organotellurium compounds, particularly their ability to act as antioxidants by scavenging reactive oxygen species. Understanding the energetics of this bond is crucial for designing new therapeutic agents.

This guide provides a foundational understanding of the thermochemical properties of dialkyl ditellurides. Further experimental and computational research is needed to build a more comprehensive database for this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal Telluride Nanocrystals Using Dibutyl Ditelluride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal telluride nanocrystals utilizing dibutyl ditelluride as a tellurium precursor. This document is intended for researchers in materials science, nanotechnology, and medicinal chemistry, offering insights into the synthesis, characterization, and potential applications of these nanocrystals, particularly in the realm of drug development.

Introduction

Metal telluride nanocrystals are a class of semiconductor materials that have garnered significant interest due to their unique size-dependent optical and electronic properties. These properties make them suitable for a wide range of applications, including bio-imaging, sensing, and therapeutics. The use of organotellurium precursors, such as this compound, offers a phosphine-free synthetic route, which is advantageous for producing less toxic and more biocompatible nanocrystals. This compound is an air-stable source of tellurium that allows for controlled reactivity in the colloidal synthesis of metal telluride nanocrystals, enabling precise control over their size, shape, and crystal phase.

Quantitative Data Summary

The following table summarizes key parameters and resulting characteristics of metal telluride nanocrystals synthesized using dialkyl ditelluride precursors. While specific data for this compound is limited in published literature, the data for analogous precursors like didodecyl ditelluride provides valuable insights into the expected outcomes.

| Metal Telluride | Metal Precursor | Tellurium Precursor | Solvent | Temperature (°C) | Resulting Nanocrystal Properties | Reference |

| Copper Telluride (Cu₂-xTe) | Copper(I) salt | Diphenyl Ditelluride | Oleylamine | 180 | 1D nanorods (hexagonal phase) | [1] |

| Copper Telluride (Cu₁.₅Te) | Copper(I) salt | Didodecyl Ditelluride | Oleylamine | 135 | Nanocubes (pseudo-cubic phase) | [2] |

| Copper Telluride (CuTe) | Copper(I) salt | Didodecyl Ditelluride | Oleylamine | 155 | 2D nanosheets (vulcanite phase) | [2] |

Experimental Protocols

The following are generalized protocols for the synthesis of metal telluride nanocrystals using this compound. These protocols are based on established methods for similar dialkyl ditelluride precursors and should be optimized for specific applications.

General Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

This compound has a strong, unpleasant odor and should be handled with care.

Protocol 1: Synthesis of Copper Telluride Nanocrystals

This protocol is adapted from the synthesis of copper telluride nanocrystals using other dialkyl ditellurides.[1][2]

Materials:

-

Copper(I) acetate (Cu(OAc))

-

This compound ((C₄H₉)₂Te₂)

-

Oleylamine (technical grade, 70%)

-

Toluene

-

Methanol

Procedure:

-

Precursor Solution Preparation:

-

In a three-neck flask, dissolve a specific molar equivalent of copper(I) acetate in oleylamine.

-

Degas the mixture under vacuum at a moderately elevated temperature (e.g., 100 °C) for 30-60 minutes to remove water and oxygen.

-

In a separate vial, dissolve the desired molar equivalent of this compound in a small amount of oleylamine.

-

-

Nanocrystal Synthesis:

-

Under an inert atmosphere (e.g., nitrogen or argon), heat the copper precursor solution to the desired reaction temperature (e.g., 135-180 °C).

-

Swiftly inject the this compound solution into the hot reaction mixture with vigorous stirring.

-

The reaction progress can be monitored by observing the color change of the solution.

-

Allow the reaction to proceed for a specific duration to control the size and shape of the nanocrystals.

-

-

Purification:

-

After the reaction is complete, cool the flask to room temperature.

-

Add an excess of a non-solvent like methanol to precipitate the nanocrystals.

-

Centrifuge the mixture to collect the nanocrystals.

-

Discard the supernatant and re-disperse the nanocrystals in a non-polar solvent like toluene.

-

Repeat the precipitation and re-dispersion steps at least two more times to ensure the removal of unreacted precursors and excess oleylamine.

-

The final purified nanocrystals can be stored as a colloidal dispersion in a non-polar solvent.

-

Visualization of Experimental Workflow and Reaction Pathway

Experimental Workflow

Caption: General experimental workflow for the synthesis of metal telluride nanocrystals.

Proposed Reaction Pathway

Caption: Proposed reaction pathway for the formation of metal telluride nanocrystals.

Applications in Drug Development

While the direct application of nanocrystals synthesized from this compound in drug development is an emerging area, metal telluride quantum dots, in general, hold significant promise. Their unique photophysical properties make them excellent candidates for:

-

Bio-imaging and Diagnostics: The size-tunable fluorescence of metal telluride quantum dots allows for their use as probes for in vitro and in vivo imaging, enabling the visualization of cellular processes and the tracking of drug molecules.

-

Photodynamic Therapy (PDT): Upon excitation with light of a specific wavelength, some semiconductor nanocrystals can generate reactive oxygen species (ROS), which can be harnessed to kill cancer cells. The development of metal telluride nanocrystals with high ROS generation efficiency is an active area of research.

-

Drug Delivery: The surface of metal telluride nanocrystals can be functionalized with targeting ligands and loaded with therapeutic agents. This allows for the targeted delivery of drugs to specific cells or tissues, potentially reducing side effects and improving therapeutic efficacy.

The phosphine-free synthesis using this compound is particularly relevant for these biomedical applications, as it minimizes the incorporation of toxic phosphorus-containing ligands, leading to more biocompatible nanomaterials. Further research is needed to fully explore the potential of metal telluride nanocrystals synthesized from this compound in various drug development pipelines.

References

Protocol for the synthesis of dibutyl ditelluride from elemental tellurium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of dibutyl ditelluride from elemental tellurium. The described method is a reliable and efficient procedure for obtaining the target compound, a valuable reagent in organic synthesis and a precursor for various organotellurium compounds with potential applications in materials science and drug development. The protocol involves the reduction of elemental tellurium using sodium borohydride to form sodium ditelluride in situ, which is subsequently reacted with 1-bromobutane. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is an important organotellurium compound utilized in a variety of chemical transformations. The synthesis of dialkyl ditellurides is typically achieved by the reduction of elemental tellurium to a telluride or ditelluride anion, followed by alkylation.[1][2] This protocol details a common and effective method using sodium borohydride as the reducing agent in dimethylformamide (DMF), which offers mild reaction conditions and good yields.[2][3] Careful control of the stoichiometry between tellurium and the reducing agent is crucial for the selective synthesis of the ditelluride over the corresponding telluride.[2]

Experimental Protocol

Materials:

-

Elemental Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Dimethylformamide (DMF)

-

1-Bromobutane (CH₃(CH₂)₃Br)

-

n-Hexane or Ethyl acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

Preparation of Sodium Ditelluride:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add sodium borohydride (1.0 eq).

-

Place the flask under a nitrogen atmosphere.

-

Add anhydrous DMF via syringe.

-

To the stirred solution, add elemental tellurium powder (1.0 eq).

-

Heat the resulting mixture to 60 °C and stir for 1 hour. The formation of sodium ditelluride (Na₂Te₂) is indicated by the solution turning a dark purple color.[2]

-

-

Synthesis of this compound:

-

After the formation of sodium ditelluride, cool the reaction mixture to room temperature (25 °C).

-

Slowly add 1-bromobutane (2.0 eq) to the reaction mixture via syringe.

-

Continue stirring at room temperature for 3-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with deionized water.

-

Extract the aqueous layer with n-hexane or ethyl acetate (2 x 50 mL).[2]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

-

Data Presentation

| Parameter | Value | Reference |

| Reagents | ||

| Elemental Tellurium (Te) | 1.0 eq | [2] |

| Sodium Borohydride (NaBH₄) | 1.0 eq | [2] |

| 1-Bromobutane | 2.0 eq | [2] |

| Solvent | Anhydrous DMF | [2] |

| Reaction Conditions | ||

| Reduction Temperature | 60 °C | [2] |

| Reduction Time | 1 hour | [2] |

| Alkylation Temperature | 25 °C | [2] |

| Alkylation Time | 3 - 20 hours | [2] |

| Product Information | ||

| Product Name | This compound | [4][5] |

| Molecular Formula | C₈H₁₈Te₂ | [4][5] |

| Molecular Weight | 369.43 g/mol | [4][5] |

| CAS Number | 77129-69-2 | [4][5] |

| Appearance | Typically a reddish or dark oily liquid |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Organotellurium compounds are generally considered toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

-

DMF is a combustible liquid and a potential skin irritant.

-

1-Bromobutane is a flammable liquid and an irritant.

References

- 1. [PDF] Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides | Semantic Scholar [semanticscholar.org]

- 2. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound|lookchem [lookchem.com]

Application Notes and Protocols: Synthesis of Dibutyl Ditelluride via Grignard Reagent Reaction with Tellurium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ditelluride is an organotellurium compound with applications in organic synthesis and materials science. The synthesis of dialkyl ditellurides is a key step in the introduction of tellurium into organic molecules. One of the most common and effective methods for the formation of the carbon-tellurium bond is through the use of organometallic reagents such as Grignard reagents or organolithium compounds. This document provides a detailed protocol for the synthesis of this compound by the reaction of a butyl Grignard reagent with elemental tellurium, followed by oxidation.

Reaction Principle

The synthesis involves a two-step process. First, a Grignard reagent, butylmagnesium bromide, is prepared from 1-bromobutane and magnesium metal. This is a standard procedure in organometallic chemistry. The resulting Grignard reagent then reacts with elemental tellurium powder. In this reaction, the nucleophilic butyl group from the Grignard reagent attacks the tellurium, leading to the formation of a butyltelluromagnesium bromide intermediate (BuTeMgBr).

In the second step, this intermediate is subjected to oxidation, typically by bubbling air through the reaction mixture. The oxidation couples two butyltelluro- moieties to form the desired this compound, which is a reddish-brown liquid. The overall reaction scheme is as follows:

-

Formation of Grignard Reagent: CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr

-

Reaction with Tellurium and Oxidation: CH₃CH₂CH₂CH₂MgBr + Te → CH₃CH₂CH₂CH₂TeMgBr 2 CH₃CH₂CH₂CH₂TeMgBr + ½ O₂ + H₂O → (CH₃CH₂CH₂CH₂)₂Te₂ + 2 MgBr(OH)

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Bromobutane | 1.0 eq | Inferred |

| Magnesium Turnings | 1.1 eq | Inferred |

| Tellurium Powder | 1.0 eq | Inferred |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Grignard Formation Temperature | Room Temperature to Reflux | Inferred |

| Reaction with Tellurium Temperature | 0 °C to Room Temperature | Inferred |

| Reaction Time | 2-4 hours | Inferred |

| Product | ||

| Product Name | This compound | |

| Appearance | Reddish-brown oil | Inferred |

| Molecular Formula | C₈H₁₈Te₂ | |

| Molecular Weight | 370.42 g/mol | |

| Theoretical Yield | Based on starting tellurium | |

| Expected Yield | 85-95% | Inferred from related syntheses[1] |

Experimental Protocol

This protocol details the synthesis of this compound on a 50 mmol scale. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

1-Bromobutane (6.85 g, 50 mmol)

-

Magnesium turnings (1.34 g, 55 mmol)

-

Tellurium powder (6.38 g, 50 mmol)

-

Anhydrous tetrahydrofuran (THF), 150 mL

-

Iodine crystal (for initiating the Grignard reaction)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas supply (nitrogen or argon)

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of the Grignard Reagent: a. Place the magnesium turnings in the flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a small crystal of iodine to the flask. c. Add 20 mL of anhydrous THF to the flask. d. Dissolve the 1-bromobutane in 50 mL of anhydrous THF and add it to the dropping funnel. e. Add a small amount of the 1-bromobutane solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask. f. Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Tellurium: a. Cool the Grignard reagent solution to 0 °C using an ice bath. b. In a separate flask, suspend the tellurium powder in 50 mL of anhydrous THF. c. Slowly add the tellurium suspension to the stirred Grignard reagent solution. The addition is exothermic. Maintain the temperature below 20 °C. d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. The color of the reaction mixture will change as the tellurium is consumed.

-

Oxidation and Work-up: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. c. Remove the flask from the ice bath and bubble air through the stirred mixture for 1-2 hours. The color of the organic layer should intensify to a deep reddish-brown. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer with diethyl ether or hexane (2 x 50 mL). f. Combine the organic layers and wash with brine (50 mL). g. Dry the organic layer over anhydrous magnesium sulfate. h. Filter the solution through a pad of diatomaceous earth to remove any fine black precipitate. i. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a reddish-brown oil.

-

Purification: a. The crude product can be purified by flash column chromatography on silica gel.[1] b. Elute with hexane to remove any non-polar impurities. The this compound will elute as a reddish-brown band. c. Collect the fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.

Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for this compound synthesis.

References

Application Notes and Protocols: Dibutyl Ditelluride in Organic Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyl ditelluride as a reagent in organic cross-coupling reactions, enabling the formation of carbon-tellurium (C-Te) bonds. The protocols detailed below are aimed at researchers in organic synthesis, medicinal chemistry, and materials science who are interested in incorporating organotellurium moieties into complex molecules.

Introduction

Organotellurium compounds are valuable intermediates in organic synthesis due to the unique reactivity of the carbon-tellurium bond. This compound ((BuTe)₂) serves as a practical and efficient precursor to the nucleophilic butyltellurolate anion (BuTe⁻), which can participate in cross-coupling reactions to form unsymmetrical alkyl-aryl tellurides. These products can be further functionalized, making this compound a versatile reagent for the introduction of a butyltelluro group. This methodology is particularly relevant in the synthesis of novel materials and as intermediates in the preparation of more complex molecules. While palladium-catalyzed cross-coupling reactions are ubiquitous in organic synthesis, the use of copper catalysis offers a complementary and sometimes more efficient route for the formation of C-Te bonds from organotellurolates.

Application: Copper-Catalyzed Cross-Coupling of this compound with Aryl Iodides

A primary application of this compound is in the synthesis of aryl butyl tellurides via a copper-catalyzed cross-coupling reaction. In this process, this compound is first reduced in situ to generate a lithium or sodium n-butyltellurolate. This nucleophilic species then couples with an aryl iodide in the presence of a copper(I) catalyst to afford the corresponding aryl butyl telluride. This reaction is notable for its mild conditions and good to excellent yields.

General Reaction Scheme

The overall transformation can be represented as a two-step, one-pot procedure:

-

In Situ Generation of Butyltellurolate: (BuTe)₂ + 2 M → 2 BuTeM (where M = Li or Na)

-

Copper-Catalyzed Cross-Coupling: BuTeM + Ar-I --(CuI catalyst)--> Ar-TeBu + MI

Quantitative Data

The following table summarizes the results for the copper-catalyzed cross-coupling of in situ generated n-butyltellurolate with various aryl iodides. The data is based on a study by Silva and Comasseto which explored the reaction of lithium n-butyltellurolate with aryl iodides.[1]

| Entry | Aryl Iodide | Co-solvent (with THF) | Catalyst (5 mol%) | Yield (%) |

| 1 | Phenyl iodide | None | None | 25 |

| 2 | Phenyl iodide | None | CuI | 48 |

| 3 | Phenyl iodide | DMSO | CuI | 85 |

| 4 | Phenyl iodide | Dioxane | CuI | 56 |

| 5 | Phenyl iodide | DMF | CuI | 94 |

| 6 | Phenyl iodide | DMF | CuBr | 82 |

| 7 | Phenyl iodide | DMF | CuSO₄ | 48 |

| 8 | Phenyl iodide | DMF | CuCN | 80 |

| 9 | Phenyl iodide | DMF | Cu(OAc)₂ | 77 |

Data extracted from a study on the cross-coupling of lithium n-butyltellurolate with phenyl iodide, which is generated from this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general and efficient method for the synthesis of this compound, a necessary precursor for the cross-coupling reactions. The synthesis involves the reduction of elemental tellurium followed by alkylation with an n-butyl halide.[2]

Materials:

-

Tellurium powder (Te)

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

n-Butyl bromide (BuBr)

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred suspension of sodium borohydride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add tellurium powder (1.0 eq).

-

Heat the resulting mixture to 60 °C and stir for 1 hour. The mixture will turn dark purple, indicating the formation of sodium ditelluride (Na₂Te₂).

-

Cool the reaction mixture to room temperature (25 °C).

-

Slowly add n-butyl bromide (1.2 eq) to the reaction mixture.

-

Continue stirring at 25 °C for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with diethyl ether or hexanes.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound as a red oil. Purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Copper-Catalyzed Cross-Coupling of this compound with Aryl Iodides

This protocol details the one-pot synthesis of aryl butyl tellurides starting from this compound.

Materials:

-

This compound

-

Lithium metal or Sodium borohydride

-

Tetrahydrofuran (THF), anhydrous

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen gas (N₂)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In Situ Generation of Lithium n-Butyltellurolate: To a solution of this compound (0.5 mmol) in anhydrous THF (5 mL) under a nitrogen atmosphere, add small pieces of lithium metal (1.0 mmol) or a reducing agent like NaBH₄. Stir the mixture at room temperature until the characteristic red color of the ditelluride disappears, indicating the formation of lithium n-butyltellurolate (a colorless solution).

-

Cross-Coupling Reaction: In a separate flask, add the aryl iodide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and anhydrous DMF (1 mL) under a nitrogen atmosphere.

-

Transfer the freshly prepared solution of lithium n-butyltellurolate to the flask containing the aryl iodide and catalyst via cannula.

-

Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl butyl telluride.

Visualizations

Experimental Workflow

References

Application Notes & Protocols for Low-Temperature Synthesis of Nanoparticles with Dibutyl Ditelluride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the low-temperature synthesis of metal telluride nanoparticles using dibutyl ditelluride as a tellurium precursor. The methodologies outlined are designed to be adaptable for various research and development applications, particularly in the biomedical and pharmaceutical fields.

Introduction

Diorganyl ditellurides (R-Te-Te-R) are versatile precursors for the synthesis of metal telluride nanomaterials due to the labile Te-Te bond, which can be cleaved under relatively mild conditions. This compound, as a specific organotellurium source, offers potential advantages in low-temperature synthesis routes, which are often desirable for producing high-quality, monodisperse nanoparticles with minimal environmental impact. The resulting metal telluride nanoparticles, such as cadmium telluride (CdTe) and copper telluride (CuTe), are of significant interest for applications ranging from bio-imaging to targeted drug delivery, owing to their unique optical and electronic properties. Nanoparticle-based systems can enhance drug solubility, improve bioavailability, and enable controlled release and targeted delivery, thereby reducing off-target toxicity.

Applications in Drug Development

The nanoparticles synthesized via the described protocols have potential applications in several areas of drug development:

-

Bio-imaging and Diagnostics: Quantum dots (QDs) synthesized from materials like CdTe exhibit size-tunable fluorescence, making them excellent probes for in vitro and in vivo imaging of biological processes and for diagnostic assays.

-

Targeted Drug Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, such as tumors. This enhances the therapeutic efficacy of conjugated drugs while minimizing systemic side effects.

-

Controlled Release Systems: Therapeutic agents can be encapsulated within or conjugated to the nanoparticles. The release of the drug can be controlled by the nanoparticle's degradation rate or triggered by specific stimuli (e.g., pH, temperature) at the target site.

Experimental Protocols

The following are detailed protocols for the synthesis of metal telluride nanoparticles using this compound.

Protocol 1: Synthesis of Copper Telluride (CuTe) Nanocrystals

This protocol is adapted from methods for synthesizing copper telluride nanocrystals using dialkyl ditelluride precursors at moderate temperatures.

Materials:

-

Copper(I) chloride (CuCl)

-

This compound ((C₄H₉)₂Te₂)

-

Oleylamine (technical grade, 70%)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Argon or Nitrogen gas (high purity)

-

Schlenk line and glassware

Procedure:

-

Preparation of Precursor Solution:

-

In a three-neck flask equipped with a condenser and a thermocouple, combine 1 mmol of CuCl with 10 mL of oleylamine.

-

Heat the mixture to 120°C under a steady flow of argon or nitrogen gas.

-

Stir vigorously until the CuCl dissolves completely, forming a clear solution.

-

-

Injection of Tellurium Precursor:

-

In a separate vial under an inert atmosphere, dissolve 0.5 mmol of this compound in 2 mL of oleylamine.

-

Rapidly inject this this compound solution into the hot copper precursor solution.

-

-

Nanoparticle Growth:

-

Maintain the reaction temperature at 135°C for 15 minutes to allow for nanoparticle nucleation and growth. The solution should change color, indicating the formation of nanoparticles.

-

-

Isolation and Purification:

-

After 15 minutes, cool the reaction mixture to room temperature.

-

Add 20 mL of anhydrous toluene to the flask to disperse the nanoparticles.

-

Precipitate the nanoparticles by adding 40 mL of anhydrous methanol and centrifuge the mixture at 8000 rpm for 10 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of toluene.

-

Repeat the precipitation and washing step two more times to remove any unreacted precursors and excess oleylamine.

-

Finally, disperse the purified CuTe nanocrystals in a minimal amount of toluene for storage and characterization.

-

Workflow for CuTe Nanocrystal Synthesis

Caption: Experimental workflow for the synthesis of CuTe nanocrystals.

Quantitative Data

The following table summarizes expected quantitative data from the synthesis of CuTe nanocrystals based on the protocol above. This data is illustrative and may vary based on specific experimental conditions.

| Parameter | Value | Method of Analysis |

| Precursors | ||

| Copper(I) Chloride | 99.0 mg (1 mmol) | Gravimetric |

| This compound | 171.8 mg (0.5 mmol) | Gravimetric |

| Reaction Conditions | ||

| Reaction Temperature | 135 °C | Thermocouple |

| Reaction Time | 15 minutes | Timer |